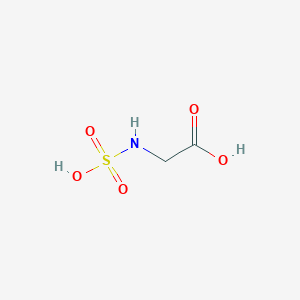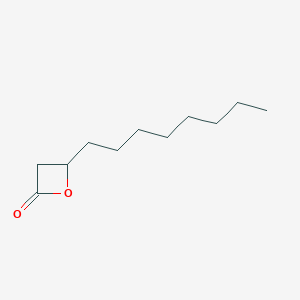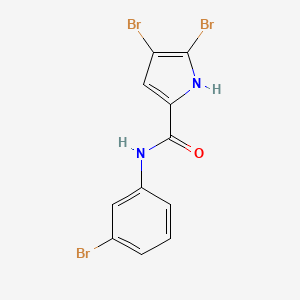
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a butyl and propyl group attached to a phosphonate moiety, along with a hydroxyprop-2-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate typically involves the alkylation of phosphonic ester-acid derivatives. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives in the presence of alkyl halides and triethylamine under solvent-free conditions . This method is efficient and allows for the preparation of various alkylphosphonates with different alkoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and ionic liquids can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the alkyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Wissenschaftliche Forschungsanwendungen
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphonate compounds and as a reagent in organic synthesis.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. Its hydroxy group can also engage in hydrogen bonding and other interactions that influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Propyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
Uniqueness
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to its specific combination of butyl and propyl groups attached to the phosphonate moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
53722-18-2 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
1-[butoxy(propoxy)phosphoryl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H21O4P/c1-4-7-9-14-15(12,10(11)6-3)13-8-5-2/h6,10-11H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
MTILXQDJLGZHKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C=C)O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


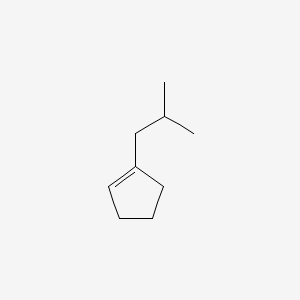
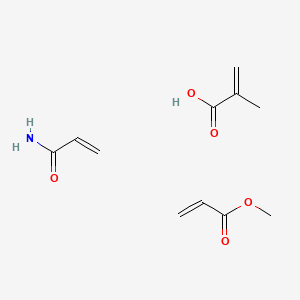

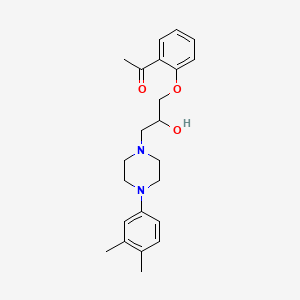

![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

